Cas no 16279-88-2 (4-(triazol-1-yl)aniline)
4-(triazol-1-yl)aniline Chemical and Physical Properties
Names and Identifiers
-
- 4-(1H-1,2,3-triazol-1-yl)Benzenamine
- 4-(1H-1,2,3-Triazole-1-yl)aniline
- 4-(triazol-1-yl)aniline
- 1-(4-Amino-phenyl)-1,2,3-triazole
- 16279-88-2
- 4-(1H-1,2,3-triazol-1-yl)aniline
- VBRMIWOLUCKNTN-UHFFFAOYSA-N
- EN300-65460
- AKOS002435276
- DB-064473
- CS-0038188
- Z234898089
- MFCD09048597
- SCHEMBL76794
- DTXSID30573530
- 4-(1,2,3-triazol-1-yl)aniline
- AS-35458
- SY126727
- DTXCID50524302
- RAA27988
- 894-180-5
-
- MDL: MFCD09048597
- Inchi: 1S/C8H8N4/c9-7-1-3-8(4-2-7)12-6-5-10-11-12/h1-6H,9H2
- InChI Key: VBRMIWOLUCKNTN-UHFFFAOYSA-N
- SMILES: N1(C=CN=N1)C1C=CC(=CC=1)N
Computed Properties
- Exact Mass: 160.074896272g/mol
- Monoisotopic Mass: 160.074896272g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 56.7Ų
Experimental Properties
- Color/Form: White to Yellow Solid
4-(triazol-1-yl)aniline Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280;P305+P351+P338
- Storage Condition:Room temperature
4-(triazol-1-yl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T898838-10mg |
4-(1H-1,2,3-Triazol-1-yl)aniline |
16279-88-2 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T898838-50mg |
4-(1H-1,2,3-Triazol-1-yl)aniline |
16279-88-2 | 50mg |
$ 135.00 | 2022-06-02 | ||
| TRC | T898838-100mg |
4-(1H-1,2,3-Triazol-1-yl)aniline |
16279-88-2 | 100mg |
$ 230.00 | 2022-06-02 | ||
| Apollo Scientific | OR965381-250mg |
4-(1H-1,2,3-Triazol-1-yl)aniline |
16279-88-2 | 98% | 250mg |
£38.00 | 2025-02-21 | |
| Apollo Scientific | OR965381-1g |
4-(1H-1,2,3-Triazol-1-yl)aniline |
16279-88-2 | 98% | 1g |
£146.00 | 2025-02-21 | |
| Chemenu | CM295912-1g |
1-(4-Amino-phenyl)-1,2,3-triazole |
16279-88-2 | 95% | 1g |
$197 | 2023-03-05 | |
| eNovation Chemicals LLC | Y1216188-5g |
1-(4-Amino-phenyl)-1,2,3-triazole |
16279-88-2 | 95% | 5g |
$800 | 2024-06-03 | |
| Alichem | A019115383-1g |
1-(4-Amino-phenyl)-1,2,3-triazole |
16279-88-2 | 95% | 1g |
274.05 USD | 2021-06-17 | |
| Alichem | A019115383-5g |
1-(4-Amino-phenyl)-1,2,3-triazole |
16279-88-2 | 95% | 5g |
908.00 USD | 2021-06-17 | |
| AstaTech | 50145-0.25/G |
1-(4-AMINO-PHENYL)-1,2,3-TRIAZOLE |
16279-88-2 | 95% | 0.25g |
$45 | 2023-09-17 |
4-(triazol-1-yl)aniline Suppliers
4-(triazol-1-yl)aniline Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 4-(triazol-1-yl)aniline
Comprehensive Guide to 4-(triazol-1-yl)aniline (CAS No. 16279-88-2): Properties, Applications, and Industry Insights
4-(triazol-1-yl)aniline (CAS No. 16279-88-2) is a versatile heterocyclic compound widely used in pharmaceutical, agrochemical, and material science research. This aniline derivative features a 1,2,3-triazole ring, which contributes to its unique chemical reactivity and biological activity. The compound's molecular formula is C8H8N4, with a molar mass of 160.18 g/mol. Its structural hybrid of an aromatic amine and triazole makes it valuable for click chemistry applications and drug discovery.
Recent studies highlight 4-(triazol-1-yl)aniline as a key intermediate in synthesizing anticancer agents and antimicrobial compounds. Researchers are particularly interested in its role as a pharmacophore in developing kinase inhibitors, addressing growing demand for targeted therapies. The compound's hydrogen bonding capacity and π-stacking interactions also make it valuable for designing supramolecular materials with applications in organic electronics.
From an industrial perspective, CAS 16279-88-2 has gained attention in green chemistry initiatives due to its potential for atom-efficient synthesis. Manufacturers are optimizing production methods to reduce environmental impact while maintaining high purity standards (>98%). Analytical techniques like HPLC and LC-MS are commonly employed for quality control, ensuring batch-to-batch consistency for research applications.
The triazole-aniline hybrid structure demonstrates remarkable stability under various conditions, making it suitable for high-temperature applications in material science. Recent patents disclose its incorporation into polymeric coatings with enhanced durability and corrosion resistance. These developments align with current industry trends toward sustainable materials with improved performance characteristics.
In pharmaceutical contexts, 4-(triazol-1-yl)aniline derivatives show promise in addressing drug-resistant infections, a critical global health challenge. The compound's ability to modify cell permeability and interact with biological targets has spurred innovation in antibiotic development. Researchers are particularly exploring its potential against Gram-negative bacteria, where existing treatments often show limited efficacy.
From a commercial standpoint, the market for CAS 16279-88-2 reflects growing demand across multiple sectors. Suppliers emphasize custom synthesis services to meet diverse research needs, offering scales from milligrams to kilograms. Proper storage conditions (typically 2-8°C in amber glass) and handling protocols are crucial to maintain compound integrity, especially for sensitive applications like biological screening.
Emerging applications in catalysis demonstrate 4-(triazol-1-yl)aniline's versatility as a ligand precursor for transition metal complexes. These systems show exceptional activity in cross-coupling reactions, important for constructing complex molecules in medicinal chemistry. The compound's electron-donating properties and chelation ability contribute to catalytic efficiency, reducing reaction times and energy requirements.
Quality specifications for 16279-88-2 typically include parameters like melting point (135-138°C), solubility (moderate in polar organic solvents), and spectroscopic characteristics (distinct UV-Vis and NMR signatures). Advanced purification techniques such as recrystallization and column chromatography ensure research-grade material suitable for sensitive applications. These rigorous standards support reproducible results in both academic and industrial settings.
The future outlook for 4-(triazol-1-yl)aniline research appears promising, with ongoing investigations into its structure-activity relationships and material properties. As synthetic methodologies advance and analytical techniques become more sophisticated, new applications will likely emerge in fields ranging from bioconjugation to functional materials. This continued exploration ensures CAS 16279-88-2 will remain relevant in scientific innovation for years to come.
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